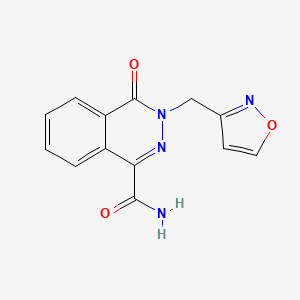
3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Vue d'ensemble
Description
3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as PH-797804, is a small molecule inhibitor that targets p38 mitogen-activated protein kinase (MAPK). This molecule has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Mécanisme D'action
3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a selective inhibitor of p38 MAPK, which is a key signaling pathway involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting the activation of p38 MAPK, 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can reduce the production of inflammatory cytokines and inhibit cancer cell proliferation and survival. Additionally, 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has been shown to have various biochemical and physiological effects in different disease models. In inflammation models, 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of p38 MAPK. In cancer models, 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can inhibit cancer cell proliferation and induce apoptosis by targeting p38 MAPK. In neurodegenerative disorder models, 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can reduce neuronal cell death and improve cognitive function by inhibiting the activation of p38 MAPK.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for p38 MAPK, which allows for specific targeting of this pathway. Additionally, 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied in various disease models, which provides a wealth of information for researchers. However, one of the limitations of 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis method for 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is relatively complex and low yielding, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to understand the precise mechanism of action of 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide and its effects on other signaling pathways. Furthermore, the development of more efficient synthesis methods for 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide could increase its availability for research purposes and potential clinical applications.
Applications De Recherche Scientifique
3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of p38 MAPK, which is a key signaling pathway involved in the production of inflammatory cytokines. This molecule has also been studied for its potential anti-cancer effects, as p38 MAPK is known to be involved in cancer cell proliferation and survival. Additionally, 3-(3-isoxazolylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has been investigated for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(1,2-oxazol-3-ylmethyl)-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c14-12(18)11-9-3-1-2-4-10(9)13(19)17(15-11)7-8-5-6-20-16-8/h1-6H,7H2,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYRBFNYWYQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NOC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclohexyl-5-{[2-(3-isopropyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4463324.png)
![4-(anilinomethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4463328.png)
![N-(3,5-difluorophenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463342.png)
![3-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]aniline](/img/structure/B4463348.png)
![5-[4-(dimethylamino)phenyl]-3-{[2-(1H-imidazol-4-yl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B4463350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4463354.png)
![2-methyl-6-phenyl-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4463356.png)
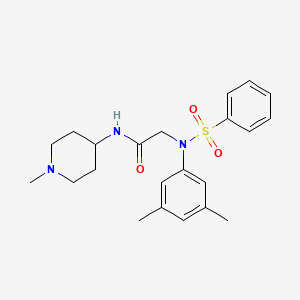
![4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4463378.png)
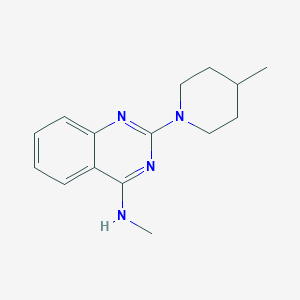
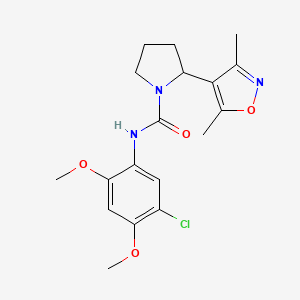
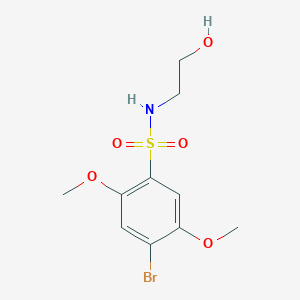
![N-(2-fluorophenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463418.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]leucine](/img/structure/B4463425.png)